molecular formula C10H10FN3O2S B2781252 (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide CAS No. 1607314-16-8

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide

Cat. No.: B2781252
CAS No.: 1607314-16-8
M. Wt: 255.27
InChI Key: PUTATLAXRMKCSV-UHFFFAOYSA-N
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Description

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide is a chemical compound intended for research and development purposes in laboratory settings. This product is offered strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The molecular structure of this compound features both a 4-fluoro-3-nitrophenyl group and a 2-methylsulfanylethyl cyanamide moiety, suggesting potential utility as a versatile synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical or materials science research. The presence of the fluorine atom and nitro group on the aromatic ring can be critical for modulating electronic properties, binding affinity, and metabolic stability in drug discovery contexts. The cyanamide group offers a reactive handle for further chemical transformations. Researchers are encouraged to consult the scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2S/c1-17-5-4-13(7-12)8-2-3-9(11)10(6-8)14(15)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTATLAXRMKCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN(C#N)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to obtain 4-fluoro-3-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloroethyl methyl sulfide to form the corresponding 2-methylsulfanylethyl derivative. Finally, the cyanamide group is introduced through a reaction with cyanogen bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanylethyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-Amino-3-nitrophenyl-(2-methylsulfanylethyl)cyanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups play a crucial role in binding to active sites, while the cyanamide moiety can form covalent bonds with nucleophilic residues. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Cyanamide derivatives vary widely in substituents and applications. Below is a comparative analysis based on substituent effects, biological activity, and synthetic utility:

Compound Substituents Key Applications Toxicity/Phytotoxicity References
(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide 4-Fluoro-3-nitrophenyl, 2-methylsulfanylethyl Likely intermediate in agrochemical/pharmaceutical synthesis (inferred) Unreported; methylsulfanylethyl may reduce toxicity
Hydrogen Cyanamide (H₂N-C≡N) None (parent compound) Dormancy-breaking agent in agriculture; induces pathogen resistance High phytotoxicity in young plants (stunts growth)
N-(Dibenzyloxyphosphoryl)-cyanamide Dibenzyloxyphosphoryl Intermediate for phosphagen synthesis (e.g., phosphocreatine) Not reported; likely low due to synthetic use
3-Chloro-N-phenyl-phthalimide Chloro, phenyl Monomer for polyimides (thermal stability) Industrial handling risks (chlorinated byproducts)
Cyanamide biosynthesized from L-canavanine Natural (leguminous plants) Plant defense metabolite; role in nitrogen metabolism Low toxicity in mature plants (regulated biosynthesis)

Key Observations:

This contrasts with hydrogen cyanamide, which lacks aromatic stabilization and is highly reactive but unstable . The methylsulfanylethyl side chain may improve lipid solubility compared to simpler cyanamides, facilitating membrane penetration in biological systems.

Biological Activity: Hydrogen cyanamide’s phytotoxicity (evidenced by reduced biomass and elevated H₂O₂ in plants ) is mitigated in natural cyanamide derived from L-canavanine, which is regulated biosynthetically . The target compound’s sulfur-containing side chain could similarly reduce toxicity.

Synthetic Utility :

  • The target compound shares functional parallels with N-(dibenzyloxyphosphoryl)-cyanamide , which serves as a phosphagen precursor . Its nitro group could facilitate further derivatization (e.g., reduction to amines or coupling with other electrophiles).

Research Findings and Data

Phytotoxicity and Agricultural Use

  • Hydrogen cyanamide reduces Blumeria graminis (Bgt) infection in wheat but inhibits plant growth under control conditions (Table 1, ).
  • Natural cyanamide in Vicia villosa is non-toxic in mature plants due to regulated biosynthesis from L-canavanine .

Table 1 : Comparative Effects of Nitrogen Fertilizers on Plant Growth and Pathogen Resistance

Fertilizer Bgt Infection Reduction Plant Biomass Impact Key Mechanism
Hydrogen Cyanamide High Significant decrease Induces oxidative stress and SAR*
Ammonium Nitrate Low Neutral/mild increase Standard nitrogen assimilation
Target Cyanamide Derivative Not tested Hypothetically milder Potential SAR induction with lower ROS

*SAR: Systemic Acquired Resistance

Biological Activity

The compound (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12FN3O2S\text{C}_11\text{H}_{12}\text{F}\text{N}_3\text{O}_2\text{S}

This compound features a fluorinated nitrophenyl group and a methylsulfanylethyl chain , which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It could interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition of growth.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Table 2: Cytotoxicity Results

Concentration (µM)Viability (%)
0100
585
1060
1530

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its biological effects. Notably:

  • Apoptosis Induction: Flow cytometry analysis revealed that treated cells exhibited increased annexin V positivity, indicating the induction of apoptosis.
  • Cell Cycle Arrest: The compound was found to cause G1 phase arrest in cancer cells, which is crucial for inhibiting tumor growth.

Q & A

Q. What structural modifications enhance the therapeutic potential of this compound?

  • Methodology : Perform SAR studies by synthesizing derivatives with varied substituents (e.g., replacing fluorine with chlorine or altering the sulfanyl group). Test modified compounds in bioactivity assays and pharmacokinetic models (e.g., CYP450 metabolism) .

Q. Tables for Key Data

Functional Group Reactivity Key Evidence
Cyanamide (C≡N)Nucleophilic substitution
FluorophenylElectron-withdrawing, directs electrophilic attack
MethylsulfanylethylThioether oxidation to sulfoxide/sulfone
Biological Assay Protocol Outcome Metric
MIC AssayBroth microdilution (CLSI guidelines)IC₅₀ (µg/mL)
CytotoxicityMTT assay on HEK-293 cellsCC₅₀ (µg/mL)

Q. Notes

  • Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational techniques.
  • Data contradictions are addressed through iterative experimentation and computational validation.

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